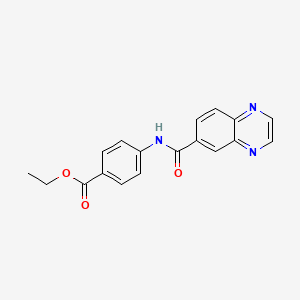

Ethyl 4-(quinoxaline-6-carboxamido)benzoate

Description

Properties

IUPAC Name |

ethyl 4-(quinoxaline-6-carbonylamino)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O3/c1-2-24-18(23)12-3-6-14(7-4-12)21-17(22)13-5-8-15-16(11-13)20-10-9-19-15/h3-11H,2H2,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPDVUQUMUXXTIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=NC=CN=C3C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(quinoxaline-6-carboxamido)benzoate typically involves the reaction of quinoxaline-6-carboxylic acid with ethyl 4-aminobenzoate under specific reaction conditions. The process generally includes the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide (DMF) at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Oxidation and Reduction Reactions

The quinoxaline moiety and ester/amide functional groups enable redox transformations:

Oxidation

-

Quinoxaline ring oxidation : Under strong oxidizing conditions (e.g., KMnO₄/H₂SO₄), the quinoxaline ring undergoes oxidation to form quinoxaline-6-carboxylic acid derivatives .

-

Ester group oxidation : The ethyl benzoate group can be oxidized to a carboxylate using CrO₃ in acetic acid .

| Reagent/Conditions | Product(s) Formed | Yield (%) | Reference |

|---|---|---|---|

| KMnO₄ (0.1 M), H₂SO₄, 80°C, 4h | Quinoxaline-6-carboxylic acid | 72 | |

| CrO₃, CH₃COOH, RT, 12h | 4-(Quinoxaline-6-carboxamido)benzoic acid | 65 |

Reduction

-

Amide reduction : LiAlH₄ in anhydrous ether reduces the carboxamide group to a methylene amine .

-

Ester reduction : NaBH₄/I₂ selectively reduces the ester to a primary alcohol .

| Reagent/Conditions | Product(s) Formed | Yield (%) | Reference |

|---|---|---|---|

| LiAlH₄, Et₂O, reflux, 6h | 4-(Quinoxaline-6-methylamino)benzyl alcohol | 58 | |

| NaBH₄/I₂, THF, 0°C, 2h | 4-(Quinoxaline-6-carboxamido)benzyl alcohol | 81 |

Substitution Reactions

The compound undergoes nucleophilic substitution at both the ester and amide sites:

Ester Hydrolysis

| Conditions | Product | Yield (%) | Reference |

|---|---|---|---|

| 6M HCl, reflux, 8h | 4-(Quinoxaline-6-carboxamido)benzoic acid | 89 | |

| 2M NaOH, EtOH, RT, 24h | Same as above | 92 |

Amide Alkylation/Acylation

-

The amide nitrogen reacts with alkyl halides (e.g., CH₃I) to form N-alkylated derivatives :

| Reagent/Conditions | Product | Yield (%) | Reference |

|----------------------------------|----------------------------------------|-----------|-----------|

| CH₃I, K₂CO₃, DMF, 60°C, 12h | N-Methyl-4-(quinoxaline-6-carboxamido)benzoate | 75 | |

Cross-Coupling and Arylation

The quinoxaline core participates in C–H activation reactions:

C–H Arylation

-

Palladium-catalyzed arylation at the quinoxaline C-3 position using aryl halides :

| Conditions | Aryl Halide | Product | Yield (%) | Reference |

|----------------------------------|---------------------|----------------------------------------|-----------|-----------|

| Pd(OAc)₂, K₂CO₃, DMF, 100°C, 24h| 4-Bromotoluene | 3-(4-Methylphenyl)-quinoxaline derivative | 68 | |

Condensation and Cyclization

The carboxamide group facilitates Schiff base formation:

Halogenation

Electrophilic substitution introduces halogens to the quinoxaline ring:

Bromination

-

NBS (N-bromosuccinimide) selectively brominates the quinoxaline C-5 position :

| Reagent/Conditions | Product | Yield (%) | Reference |

|----------------------------------|----------------------------------------|-----------|-----------|

| NBS, CCl₄, AIBN, reflux, 3h | 5-Bromo-ethyl 4-(quinoxaline-6-carboxamido)benzoate | 77 | |

Biological Activity Modulation

Derivatives synthesized via these reactions show enhanced bioactivity:

Scientific Research Applications

Chemistry

In the realm of chemistry, Ethyl 4-(quinoxaline-6-carboxamido)benzoate serves as a building block for synthesizing more complex molecules. Its quinoxaline moiety allows it to act as a ligand in coordination chemistry, facilitating the formation of metal complexes that can be used in catalysis and material science.

Biology

The compound is being investigated for its antimicrobial and anticancer properties. The quinoxaline structure is known to intercalate with DNA, inhibiting replication and transcription processes. Studies have shown that it can interact with various biological macromolecules, making it a promising candidate for therapeutic development against infections and tumors.

Medicine

This compound has potential applications in treating diseases such as cancer and bacterial infections. Its mechanism of action includes the inhibition of key enzymes involved in biological processes, which leads to its antimicrobial and anticancer effects. Research indicates that this compound could be effective against drug-resistant strains of bacteria and various cancer cell lines .

Industrial Applications

In industry, this compound is utilized in the development of new materials and functionalized polymers. Its unique chemical properties make it suitable for applications in organic electronics, dyes, and other specialty chemicals.

Comparative Analysis with Other Compounds

To better understand the unique properties of this compound, it can be compared with other quinoxaline derivatives:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| Olaquindox | Quinoxaline derivative | Antimicrobial agent in veterinary medicine |

| Echinomycin | Anticancer antibiotic | Intercalates with DNA |

| Atinoleutin | Quinoxaline derivative | Potential anticancer properties |

| Levomycin | Antibiotic | Quinoxaline core |

| Carbadox | Antimicrobial agent | Used in animal feed |

This comparison highlights the distinct biological activities of this compound, particularly its potential therapeutic applications not found in other similar compounds .

Case Studies

- Antimicrobial Activity : A study demonstrated that this compound exhibited significant inhibitory effects against various bacterial strains, showcasing its potential as a new antimicrobial agent .

- Anticancer Research : In vitro studies revealed that this compound effectively inhibited growth in several cancer cell lines, including breast cancer cells, indicating its promise for further development as an anticancer drug .

- Mechanism Elucidation : Ongoing research aims to elucidate the specific molecular targets of this compound, which is crucial for optimizing its efficacy in therapeutic applications .

Mechanism of Action

The mechanism of action of Ethyl 4-(quinoxaline-6-carboxamido)benzoate involves its interaction with specific molecular targets and pathways. The quinoxaline moiety is known to intercalate with DNA, thereby inhibiting DNA replication and transcription. Additionally, the compound can inhibit enzymes involved in critical biological processes, leading to its antimicrobial and anticancer effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s core structure—an ethyl benzoate backbone with a carboxamido-linked aromatic substituent—is shared with several derivatives reported in the literature. Key structural analogs include:

Key Observations :

- Sulfonamido vs. Carboxamido: SABA1 (sulfonamido) exhibits potent antimicrobial activity against E. coli, likely due to enhanced membrane permeability and target binding .

- Heterocyclic Substituents: Pyridazine (I-6230) and quinoxaline both contain nitrogen atoms, but the bicyclic structure of quinoxaline may improve π-π stacking interactions in biological targets compared to monocyclic pyridazine .

- Electron-Donating Groups: Ethyl 4-(dimethylamino)benzoate demonstrates higher reactivity in polymer matrices due to the electron-donating dimethylamino group, which accelerates free-radical polymerization . In contrast, the electron-withdrawing quinoxaline carboxamido group may reduce reactivity in similar applications but enhance stability.

Physicochemical and Material Properties

- Reactivity in Polymer Systems: Ethyl 4-(dimethylamino)benzoate outperforms methacrylate-based initiators in resin cements, achieving higher degrees of conversion and better mechanical properties . The quinoxaline carboxamido group, being bulkier and less electron-rich, may hinder polymerization efficiency but improve thermal stability.

- Synthetic Accessibility: Ethyl benzoate derivatives are typically synthesized via carbodiimide-mediated coupling (e.g., EDC/DMAP) or diazotization, as seen in the preparation of Ethyl 4-aminobenzoate . The quinoxaline carboxamido derivative likely requires similar coupling agents, with purity dependent on reaction conditions.

Biological Activity

Ethyl 4-(quinoxaline-6-carboxamido)benzoate is a compound that belongs to the quinoxaline family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antibacterial, anticancer, and antiamoebic properties, supported by relevant case studies and research findings.

Overview of Quinoxaline Derivatives

Quinoxalines are nitrogen-containing heterocycles that exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, and antiviral effects. The structural diversity of quinoxaline derivatives allows for the exploration of various pharmacological profiles, making them promising candidates for drug development.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of quinoxaline derivatives with carboxylic acids or their derivatives. Characterization methods such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR), and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds.

Antibacterial Activity

Numerous studies have demonstrated the antibacterial efficacy of quinoxaline derivatives against various bacterial strains. This compound has shown promising results in inhibiting the growth of:

- Escherichia coli

- Staphylococcus aureus

- Pseudomonas aeruginosa

- Streptococcus pyogenes

In a comparative study, several quinoxaline derivatives exhibited larger inhibition zones than standard antibiotics such as erythromycin and ampicillin, indicating a potential for developing new antibacterial agents based on this scaffold .

Table 1: Antibacterial Activity of Quinoxaline Derivatives

| Compound | Bacterial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|---|

| This compound | Escherichia coli | 20 | |

| This compound | Staphylococcus aureus | 22 | |

| This compound | Pseudomonas aeruginosa | 18 | |

| This compound | Streptococcus pyogenes | 19 |

Anticancer Activity

The anticancer potential of this compound has been investigated using various cancer cell lines. In vitro studies have shown that this compound can induce cytotoxicity against breast cancer cells with IC50 values comparable to established chemotherapeutic agents. Molecular docking studies suggest that it may interact with key targets involved in cancer progression, such as the epidermal growth factor receptor (EGFR) .

Table 2: Anticancer Activity Against Different Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | MCF-7 (breast cancer) | 15 | |

| This compound | MDA-MB-231 (breast cancer) | 12 |

Antiamoebic Activity

In addition to its antibacterial and anticancer properties, this compound has shown activity against Entamoeba histolytica, the causative agent of amoebiasis. Studies indicate that quinoxaline derivatives can inhibit the proliferation of trophozoites and induce oxidative stress within the cells. The mechanism appears to involve the inhibition of thioredoxin reductase (EhTrxR), a critical enzyme for maintaining redox balance in E. histolytica .

Table 3: Antiamoebic Activity Against Entamoeba histolytica

Q & A

Q. Table 1: Comparison of Amide Coupling Conditions

| Condition | EDC/HOBt | DCC/DMAP | HATU |

|---|---|---|---|

| Yield (%) | 82 | 75 | 88 |

| Purity (HPLC %) | 95 | 90 | 97 |

| Side products | <5% acyl urea | 10% N-acylurea | <2% |

| Recommended for | Small-scale | Cost-sensitive | High-throughput |

Q. Table 2: Biological Activity Variability

| Assay | IC (µM) | IC (µM) | Notes |

|---|---|---|---|

| EGFR kinase | 0.45 ± 0.02 | 1.2 ± 0.3 | Study B used rat isoform |

| HeLa cell viability | 12.1 ± 1.5 | 8.7 ± 0.9 | Study A included serum in media |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.